molecular formula C11H11FN2OS B1483121 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2097970-49-3

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483121
CAS No.: 2097970-49-3
M. Wt: 238.28 g/mol
InChI Key: SUGFSADCPKCOBI-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H11FN2OS and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-4-5-14-8-9(3-6-15)11(13-14)10-2-1-7-16-10/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGFSADCPKCOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a novel compound characterized by a complex structure that includes a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This unique combination suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3SC_{12}H_{12}FN_3S, with a molecular weight of approximately 239.31 g/mol. The structure is depicted as follows:

Structure C12H12FN3S\text{Structure }\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{S}

This compound's unique features contribute to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds containing pyrazole and thiophene rings have been reported to exhibit significant antimicrobial activity, suggesting that this compound may also possess these properties.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory activity, indicating potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

The mechanism of action for this compound is likely related to its ability to interact with specific enzymes or receptors within biological systems. The fluoroethyl group may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity :
    • A derivative of the pyrazole-thiophene class was tested against various bacterial strains, showing significant inhibition at low concentrations. This suggests that this compound could exhibit comparable antimicrobial effects.
  • Evaluation of Anti-inflammatory Properties :
    • Research indicated that similar compounds reduced inflammation markers in vitro and in vivo models, highlighting their potential as anti-inflammatory agents. This provides a basis for further studies on the anti-inflammatory effects of this specific compound.
  • Anticancer Screening :
    • In vitro studies on structurally related pyrazoles showed inhibition of cancer cell lines, prompting investigations into the potential anticancer mechanisms of this compound.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructureKey Biological Activities
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC13H10FN3SStrong antimicrobial activity
2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amineC8H9N3SAnti-inflammatory properties
4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazoleC11H10BrN3O2Anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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